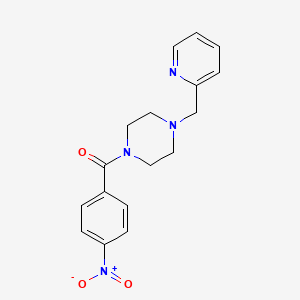

![molecular formula C17H21N5O3S B5514867 (4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)

(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Heterocyclic compounds, especially those incorporating pyrazole and pyridine rings, are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The detailed study of such compounds involves synthesis methodologies, structural elucidation, and analysis of their chemical and physical properties.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, including cyclization, alkylation, and condensation reactions. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution can give rise to compounds with significant similarity to the target molecule, demonstrating the complexity and versatility of pyrazole-based syntheses (Chimichi et al., 1996).

Molecular Structure Analysis

X-ray diffraction analysis and NMR spectroscopy are critical tools for elucidating the molecular structures of such compounds. These techniques can confirm the presence of specific functional groups and the overall molecular geometry, which are essential for understanding the chemical behavior and potential interactions of the compound (Chimichi et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of heterocyclic compounds, including their ability to undergo various chemical reactions, is influenced by their molecular structure. The presence of pyrazole and pyridine rings can lead to interesting reactivity patterns, such as nucleophilic substitution reactions or the formation of new heterocyclic systems through cyclization (Rodinovskaya et al., 2003).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Mechanistic Insights

The synthesis and chemical behavior of pyrazole derivatives, similar to "(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide," have been a subject of interest in scientific research. For instance, the reaction of certain pyrazolo[1,5-a]pyrimidines with hydrazine hydrate has led to the formation of new compounds, revealing insights into reaction mechanisms and regioselectivity influenced by reaction conditions (Chimichi et al., 1996). Similarly, studies on pyrazole-based heterocycles have shown diverse reactivity patterns, offering a rich field for the development of new chemical entities with potential applications in various domains (El‐Emary et al., 2002).

Development of Novel Heterocyclic Compounds

Research has also focused on the synthesis of novel heterocyclic compounds using pyrazole derivatives as key intermediates. These studies aim at expanding the chemical space of heterocyclic chemistry, which is fundamental in the discovery of new materials, catalysts, and biologically active molecules. For example, the synthesis of furo[3,2-e]pyrazolo[3,4-b]pyrazines and related compounds has been reported, showcasing the versatility of pyrazole derivatives in constructing complex molecular architectures (El‐dean et al., 2018).

Fluorescence Sensors and Detection Methods

The structural features of pyrazole derivatives lend themselves to applications in the development of fluorescence sensors. For instance, the creation of sensors for hydrazine based on the formation of a pyrazole moiety demonstrates the potential of pyrazole derivatives in analytical chemistry, offering selective detection capabilities in complex matrices (Li et al., 2018).

Ligand Design and Coordination Chemistry

Pyrazole derivatives serve as versatile ligands in coordination chemistry, enabling the design of complexes with novel properties. The synthesis and characterization of complexes featuring pyrazoles with functionalized side chains illustrate the potential of these compounds in creating materials with tailored chemical and physical properties, such as catalytic activity or luminescence (Grotjahn et al., 2002).

Supramolecular Chemistry and Crystal Engineering

The intermolecular interactions of pyrazole derivatives, such as hydrogen bonding and π-π stacking, are crucial in the field of supramolecular chemistry and crystal engineering. Research on multi-component molecular solids involving pyrazole derivatives reveals the importance of these interactions in constructing higher-order structures, which is fundamental for the development of new materials with specific mechanical, optical, or electronic properties (Wang et al., 2014).

Propiedades

IUPAC Name |

[(4aR,7aS)-6,6-dioxo-1-(pyridin-3-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1-methylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3S/c1-20-10-14(8-19-20)17(23)22-6-5-21(9-13-3-2-4-18-7-13)15-11-26(24,25)12-16(15)22/h2-4,7-8,10,15-16H,5-6,9,11-12H2,1H3/t15-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQJDRRAHOGKGP-CVEARBPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one](/img/structure/B5514818.png)

![N'-(2-nitrobenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5514826.png)

![1-[(benzoylamino)methyl]-2-naphthyl 2,4-dichlorobenzoate](/img/structure/B5514837.png)

![5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5514851.png)

![5-chloro-2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5514859.png)

![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)

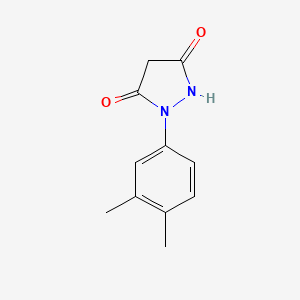

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)

![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)

![{2-[hydroxy(phenyl)methyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B5514887.png)

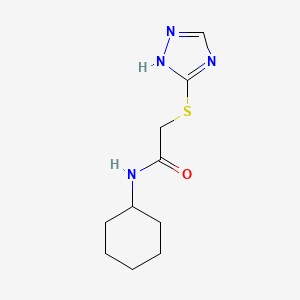

![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)